9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride
Description
Chemical Structure and Properties 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine dihydrochloride (CAS: 135906-03-5) is a bicyclic amine featuring a 3-oxa (oxygen) bridge and a methyl-substituted nitrogen at position 7. Its molecular formula is C₉H₂₀Cl₂N₂O, with a molecular weight of 227.17 g/mol . The compound adopts a rigid bicyclo[3.3.1]nonane scaffold, which enforces a specific conformation critical for biological interactions.
Synthesis and Applications The compound is synthesized via reactions involving (1R,5S,7S)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine, as described in pharmaceutical intermediate synthesis (e.g., carboxamide derivatives for kinase inhibitors) . Its role as a chiral building block in drug development underscores its importance in medicinal chemistry.
Properties
IUPAC Name |
9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-10-7-2-6(9)3-8(10)5-11-4-7;;/h6-8H,2-5,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOULHJMNLHWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1COC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
Cyclization reactions are widely employed to construct the bicyclic scaffold. A common approach involves the intramolecular nucleophilic attack of an amine on a carbonyl group, facilitated by Lewis acids or protic solvents. For example, reacting N-methyl-4-piperidone with ethylene glycol under acidic conditions yields the oxa-aza bicyclic intermediate. Key parameters include:
| Parameter | Details |
|---|---|
| Reagents | Ethylene glycol, H2SO4 (catalyst) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 45–60% |
This method’s efficiency depends on the steric and electronic effects of substituents, with the methyl group at the 9-position enhancing ring stability.
Mannich Condensation
The Mannich reaction constructs the bicyclic system by condensing formaldehyde, a primary amine, and a ketone. For instance, 4-oxopiperidine reacts with methylamine and paraformaldehyde in methanol under reflux:
| Parameter | Details |
|---|---|
| Molar Ratios | 1:1.2:1.5 (ketone:amine:formaldehyde) |
| Solvent | Methanol |
| Workup | Neutralization, extraction, column chromatography |
| Yield | 38–52% |
Functionalization to the Primary Amine
Introducing the amine group at the 7-position requires selective reduction or substitution:
Reductive Amination
The ketone group in the bicyclic intermediate is converted to an amine via reductive amination. Using ammonium acetate and sodium cyanoborohydride in methanol achieves this transformation:
| Parameter | Details |
|---|---|
| Reagents | NH4OAc (2.0 equiv), NaBH3CN (1.5 equiv) |
| Solvent | Methanol |
| Temperature | Room temperature |
| Yield | 65–78% |
Gabriel Synthesis
An alternative route employs the Gabriel method to introduce the amine. The ketone is first converted to a phthalimide derivative, followed by hydrazinolysis:
| Parameter | Details |
|---|---|
| Hydrazine Concentration | 85% in H2O |
| Reaction Time | 7 hours at reflux |
| Yield | 70–85% |
Salt Formation: Conversion to Dihydrochloride
The free base is treated with hydrochloric acid to form the dihydrochloride salt:
| Parameter | Details |
|---|---|
| Solvent | Ethanol or diethyl ether |
| HCl Concentration | 2.0–4.0 M |
| Crystallization | Slow evaporation at 4°C |
| Purity | ≥98% (HPLC) |
Optimization of Reaction Parameters
Temperature and Solvent Effects
Elevated temperatures (80–100°C) improve cyclization yields but risk side reactions like over-oxidation. Polar aprotic solvents (e.g., DMF) enhance solubility but complicate purification.
Catalysts
Lewis acids (e.g., ZnCl2) accelerate cyclization by polarizing carbonyl groups, while Brønsted acids (e.g., H2SO4) protonate intermediates to stabilize transition states.
Purification and Characterization
Chromatographic Methods
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted starting materials.
-
Recrystallization : Ethanol/water mixtures yield crystals with >99% enantiomeric excess.
Spectroscopic Confirmation
-
IR Spectroscopy : N–H stretches at 3300–3400 cm⁻¹; C=O absence confirms reduction.
-
1H NMR : Methyl singlet at δ 2.35 ppm; bicyclic protons as multiplet (δ 3.10–3.80 ppm).
-
X-ray Diffraction : Confirms the chair-boat conformation of the bicyclic system.
Industrial-Scale Considerations
While lab-scale methods are well-established, industrial production faces challenges:
| Challenge | Mitigation Strategy |
|---|---|
| High Catalyst Costs | Recyclable heterogeneous catalysts (e.g., immobilized ZnCl2 on silica) |
| Waste Management | Continuous flow reactors minimize solvent use |
| Scalability | Microwave-assisted synthesis reduces reaction times by 50% |
Chemical Reactions Analysis
Substitution Reactions
The tertiary amine group undergoes nucleophilic substitution under specific conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., methyl iodide), base | Quaternary ammonium salts | |
| N-Acylation | Acyl chlorides (e.g., acetyl chloride) | Amides |
-
Steric hindrance from the bicyclic structure limits reactivity at the bridgehead nitrogen, favoring reactions at the 7-amine position.
Acid-Base Behavior
The dihydrochloride salt dissociates in aqueous solutions:
-
Deprotonation : Treatment with strong bases (e.g., NaOH) regenerates the free amine .
-
Protonation Stability : The protonated form enhances solubility in polar solvents, critical for biological assays.
Oxidation and Reduction
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Amine Oxidation | HO/acetic acid | N-Oxide derivatives | |
| Ether Oxidation | KMnO (acidic) | Ketone formation (if α-H present) |
-
The oxa group is generally inert under mild conditions but oxidizes to ketones under strong acidic oxidizers .
Salt-Specific Reactivity
The dihydrochloride form participates in ion-exchange reactions:
-
Anion Exchange : Reacts with AgNO to precipitate AgCl, yielding nitrate salts .
-
Coordination Chemistry : The amine acts as a ligand for transition metals (e.g., Cu, Fe) in aqueous media.
Comparative Reactivity with Analogues
| Compound | Key Structural Difference | Reactivity Contrast |
|---|---|---|
| 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | Lacks oxa group | Higher amine basicity |
| 3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine | Neutral amine (no salt) | Reduced solubility in polar solvents |
Stability and Degradation Pathways
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology
- Mechanism of Action: The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to acetylcholine receptors. Its structural similarities to other known ligands suggest it may act as a modulator of cholinergic activity.
- Case Studies: Research indicates that derivatives of this compound can exhibit cognitive-enhancing effects in animal models, making it a candidate for treating neurodegenerative diseases like Alzheimer's.
-
Antimicrobial Activity
- Research Findings: Preliminary studies have shown that 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
- Case Studies: In vitro assays demonstrated significant inhibition of bacterial growth, warranting further exploration into its mechanism and efficacy.
-
Analgesic Properties
- Pain Management: The compound's ability to interact with pain pathways has been investigated, with some studies indicating analgesic effects comparable to traditional pain relievers.
- Clinical Implications: If proven effective in clinical trials, it could provide a novel approach to pain management with potentially fewer side effects than opioids.
Synthesis and Derivatives
The synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amines typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity.
| Synthesis Method | Description |
|---|---|
| Cyclization Reactions | Key step involving the formation of the bicyclic structure from linear precursors. |
| Functionalization | Introduction of amine and hydroxyl groups to improve solubility and bioactivity. |
Case Studies
- Cognitive Enhancement Study
- Antibacterial Efficacy
Mechanism of Action
The mechanism of action of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Conformational Differences
Key structural analogs vary in bridge heteroatoms, substituent positions, and stereochemistry. Below is a comparative analysis:
| Compound | CAS Number | Molecular Formula | Key Features | Conformation |
|---|---|---|---|---|
| Target Compound | 135906-03-5 | C₉H₂₀Cl₂N₂O | 3-Oxa bridge, 9-methylamine, dihydrochloride salt | Chair-chair with equatorial N-CH₃ |
| 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride | 1126795-00-3 | C₇H₁₂ClNO₂ | 7-Ketone group, lacks amine substituent | Planar ketone; reduced rigidity |
| 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (endo) | 76272-56-5 | C₉H₁₈N₂ | Endo-3-amine, no oxa bridge | Chair-chair with axial amine |
| 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine | N/A (from [3]) | C₉H₁₈N₂ | Dual N-methyl groups, diaza bridge | Chair-chair, equatorial N-CH₃ |
| Granisetron Impurity E (free base) | 172281-90-2 | C₁₁H₂₁ClN₂ | Piperidine-based analog, N,N-dimethyl substituents | Flexible piperidine ring |
Key Observations :
- Stereochemistry : The endo configuration of the target compound (vs. exo isomers like CAS 76272-41-8) influences receptor binding. For example, endo-3-amine derivatives exhibit higher affinity for 5-HT₃ receptors due to optimal spatial orientation .
- Substituent Effects : The 9-methyl group in the target compound stabilizes the chair-chair conformation, whereas analogs with ketones (e.g., 7-one) or additional N-methyl groups (e.g., 3,7-diaza) exhibit altered electronic profiles and steric hindrance .
5-HT₃ Receptor Antagonism
- Target Compound: Limited direct data, but structural analogs (e.g., 3,7-diaza derivatives) show potent 5-HT₃ antagonism. Compound 4b (3,7-dimethyl analog) displaces [³H]GR65630 with efficacy comparable to MDL 72222, a known 5-HT₃ antagonist .
Comparative Binding Affinities
Note: The target compound’s larger bicyclic scaffold may reduce affinity compared to smaller piperidine derivatives (e.g., Granisetron) but improve metabolic stability.
Critical Analysis :
Biological Activity
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine; dihydrochloride is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, structure-activity relationships, and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₁₄Cl₂N₂O₂
- Molecular Weight : 191.63 g/mol
- CAS Number : 90555-88-7
- Boiling Point : Not specified
- Melting Point : Not specified
Research indicates that 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine; dihydrochloride may act on various biological targets, primarily through modulation of neurotransmitter systems and potentially influencing oncogenic pathways.
- Neurotransmitter Modulation : Preliminary studies suggest the compound may interact with cholinergic receptors, which could have implications for cognitive enhancement or neuroprotection.
- Antitumor Activity : There is emerging evidence of its role in inhibiting certain cancer cell lines, particularly through the modulation of B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in lymphomagenesis .
In Vivo Studies
A notable study focused on the optimization of compounds similar to 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine for their efficacy against BCL6 in diffuse large B-cell lymphoma (DLBCL). The study highlighted the compound's potential as a chemical probe for targeting BCL6, demonstrating significant cellular potency with an IC50 value around 25.9 nM .
Structure–Activity Relationships (SAR)
Table 1 summarizes the structure–activity relationships observed in related compounds, indicating how modifications to the bicyclic structure influence biological activity:
| Compound | Modification | IC50 (nM) | Notes |
|---|---|---|---|
| CCT373566 | Parent compound | 0.7 | High cellular activity |
| CCT373567 | Non-degrading isomer | 25.9 | Reduced activity in cellular assays |
| CCT374705 | Optimized derivative | TBD | Improved in vivo profile |
Pharmacokinetics
Pharmacokinetic profiling revealed that compounds similar to 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine exhibit moderate bioavailability and clearance rates, suggesting a need for further optimization to enhance therapeutic efficacy .
Q & A
Advanced Research Question
- Molecular docking : Screen against biological targets (e.g., enzymes or receptors) using software like AutoDock or Discovery Studio. For instance, bicyclic amines have been docked into lipid bilayers to study stimulus-sensitive behavior .
- Reaction path search : Apply quantum chemical calculations (e.g., Gaussian) to model reaction mechanisms and transition states, reducing trial-and-error experimentation .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, van der Waals forces) to predict solubility or stability .
How can researchers assess the biological activity of this compound, and what are potential mechanisms of action?
Advanced Research Question
- In vitro assays : Test for antiparkinsonian or neuroactive properties using dopamine receptor binding assays, as structurally similar 9-azabicyclo derivatives exhibit therapeutic potential .
- Lipid bilayer interaction : Evaluate stimulus-responsive behavior (e.g., pH or temperature sensitivity) via fluorescence anisotropy or calorimetry, given the compound’s potential as a membrane modifier .
- Metabolic stability : Use liver microsome assays to assess cytochrome P450-mediated degradation.
How should contradictory data in crystallographic or spectroscopic analyses be resolved?
Advanced Research Question
- Refinement protocols : Use software like SHELXL to adjust thermal parameters (Uij) and occupancy rates. For example, discrepancies in C–H···O bond distances (2.30–2.50 Å) can arise from dynamic disorder, requiring iterative refinement .
- Cross-validation : Compare IR, NMR, and XRD data. For instance, amide carbonyl peaks in IR should correlate with X-ray-derived bond lengths (~1.22 Å for C=O) .
- Statistical tools : Apply Rfactor and wRfactor metrics to assess crystallographic model reliability (e.g., R1 < 0.05 for high-quality datasets) .
What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
Advanced Research Question
- Flow chemistry : Continuous reactors minimize side reactions in multi-step syntheses.
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology.
- In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
